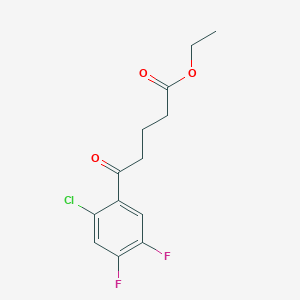

Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate is an organic compound with the molecular formula C11H11ClF2O3 It is a derivative of valeric acid, featuring a chlorinated and fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate typically involves the esterification of 5-(2-chloro-4,5-difluorophenyl)-5-oxovaleric acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: 5-(2-chloro-4,5-difluorophenyl)-5-oxovaleric acid.

Reduction: Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-hydroxyvalerate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorinated and fluorinated phenyl group can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate

- (2-chloro-4,5-difluorophenyl)methanamine

- (2-chloro-4,5-difluorophenyl)methanol

Uniqueness

Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate is unique due to its specific structural features, such as the valerate ester group and the position of the chlorine and fluorine atoms on the phenyl ring. These characteristics can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Biological Activity

Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate is a compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H12ClF2O3

- Molecular Weight : 276.67 g/mol

The compound features a chloro and difluoro substituent on the aromatic ring, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the difluorophenyl group enhances its lipophilicity and binding affinity to specific receptors or enzymes.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines.

- Anticoagulant Properties : Research suggests that this compound may act as an anticoagulant by inhibiting factor Xa (FXa), a crucial component in the coagulation cascade . This property positions it as a candidate for treating thromboembolic disorders.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be relatively low, indicating potent antimicrobial activity.

- Anti-inflammatory Research : In vitro assays revealed that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines stimulated with LPS. This suggests a mechanism by which the compound may exert anti-inflammatory effects through modulation of immune responses.

- Anticoagulant Effects : In vivo studies using murine models showed that administration of this compound led to a significant reduction in thrombus formation during experimental thrombosis models. The compound was shown to effectively inhibit FXa activity, highlighting its potential therapeutic applications in cardiovascular diseases.

Properties

IUPAC Name |

ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF2O3/c1-2-19-13(18)5-3-4-12(17)8-6-10(15)11(16)7-9(8)14/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVGSTJEXUJYGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1Cl)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.